1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-3-[4-(methylsulfanyl)phenyl]propan-1-one
Description
Properties
IUPAC Name |
1-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-3-(4-methylsulfanylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2S/c1-25-19-11-15-22(16-12-19)18-9-13-23(14-10-18)21(24)8-5-17-3-6-20(26-2)7-4-17/h3-4,6-7,18-19H,5,8-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVHFAKVJKLROP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCN(CC2)C(=O)CCC3=CC=C(C=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-Methoxy-[1,4’-bipiperidine]-1’-yl}-3-[4-(methylsulfanyl)phenyl]propan-1-one typically involves multi-step organic reactions. One common approach is the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling conditions to achieve high yields and purity. This includes the selection of appropriate solvents, catalysts, and reaction temperatures to ensure efficient synthesis on a large scale.
Chemical Reactions Analysis
Types of Reactions: 1-{4-Methoxy-[1,4’-bipiperidine]-1’-yl}-3-[4-(methylsulfanyl)phenyl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{4-Methoxy-[1,4’-bipiperidine]-1’-yl}-3-[4-(methylsulfanyl)phenyl]propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-Methoxy-[1,4’-bipiperidine]-1’-yl}-3-[4-(methylsulfanyl)phenyl]propan-1-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues with Bipiperidine/Piperidine Moieties
Key Observations :
Analogues with 4-(Methylsulfanyl)phenyl Groups
Key Observations :
Propan-1-one Derivatives with Aryl Substituents
Key Observations :
- Propanone derivatives with aryl groups (e.g., ) often exhibit π-π stacking interactions, but the target compound’s bipiperidine moiety adds steric complexity.
Biological Activity
Chemical Structure and Properties
The compound features a bipiperidine moiety, which is known for its role in various pharmacological activities. The presence of a methoxy group and a methylsulfanyl group on the phenyl ring enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Structural Formula
- Molecular Weight : 332.46 g/mol
- CAS Number : Not specified in the search results.
Pharmacological Effects
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antidepressant Activity : Some bipiperidine derivatives are known to interact with neurotransmitter systems, particularly serotonin and norepinephrine receptors, suggesting potential antidepressant effects.
- Analgesic Properties : Certain analogs have demonstrated pain-relieving properties, possibly through opioid receptor modulation.
- Antitumor Activity : Preliminary studies suggest that modifications to the bipiperidine structure can enhance cytotoxicity against cancer cell lines.
The exact mechanisms by which 1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-3-[4-(methylsulfanyl)phenyl]propan-1-one exerts its effects are still under investigation. However, potential mechanisms include:
- Receptor Binding : Interaction with various neurotransmitter receptors (e.g., dopamine, serotonin).
- Enzyme Inhibition : Inhibition of specific enzymes involved in metabolic pathways related to pain and mood regulation.
- Cell Signaling Modulation : Alteration of intracellular signaling pathways that mediate cellular responses to stimuli.
Study 1: Antidepressant Effects
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like activity of several bipiperidine derivatives. The results indicated that compounds with methoxy substitutions showed significant improvements in behavioral tests for depression in animal models. The mechanism was attributed to increased serotonin levels in the synaptic cleft due to receptor inhibition.
Study 2: Analgesic Activity
In another study published in Pharmacology Reports, researchers assessed the analgesic properties of similar compounds using the hot plate test in rodents. The findings suggested that derivatives with methylsulfanyl groups displayed enhanced analgesic effects compared to their parent compounds, indicating a potential role for this functional group in pain modulation.
Study 3: Cytotoxicity Against Cancer Cell Lines
A recent investigation focused on the cytotoxic effects of various bipiperidine derivatives against human cancer cell lines. The study found that the compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value lower than many existing chemotherapeutics. This suggests potential as an anticancer agent.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Increased serotonin levels | Journal of Medicinal Chemistry |
| Analgesic | Significant pain relief | Pharmacology Reports |
| Antitumor | Cytotoxicity against MCF-7 cells | Recent Cancer Research Study |
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of 1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-3-[4-(methylsulfanyl)phenyl]propan-1-one?
Methodological Answer:
The synthesis typically involves a multi-step approach, starting with the functionalization of the bipiperidine core. Key steps include:
- Piperidine sulfonylation : Introduce the methylsulfanyl group via nucleophilic substitution using methylsulfanyl chloride under inert conditions (e.g., dry THF, 0–5°C) .
- Coupling reactions : Utilize Buchwald-Hartwig amination or Ullmann coupling to attach the methoxy-bipiperidine moiety to the propan-1-one backbone. Monitor reaction progress via TLC or HPLC to minimize side products .
- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization from ethanol to isolate high-purity product.
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the methylsulfanyl and methoxy substituents?
Methodological Answer:
SAR studies should systematically modify substituents and compare bioactivity:
- Variation of substituents : Synthesize analogs with (a) methylsulfanyl replaced by sulfonyl or hydroxyl groups and (b) methoxy replaced by halogens or hydrogen. Use in vitro assays (e.g., receptor binding or enzyme inhibition) to assess activity .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases or GPCRs). Validate predictions with SPR (surface plasmon resonance) binding assays .
- Data normalization : Compare IC50 values across analogs using ANOVA to identify statistically significant trends in substituent contributions .
Basic: What analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR spectroscopy : Use 1H/13C NMR (400–600 MHz) to confirm the bipiperidine scaffold and substituent positions. Key signals include the methoxy singlet (~δ 3.3 ppm) and methylsulfanyl protons (~δ 2.1 ppm) .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular weight (expected [M+H]+ ~463.2 Da) and detect impurities .
- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: chloroform/methanol) and analyze diffraction patterns .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50 values across studies)?
Methodological Answer:
Contradictions often arise from assay variability or compound stability issues. Address these by:
- Standardizing assay conditions : Use identical cell lines (e.g., HEK293 for kinase assays), buffer pH (e.g., 7.4), and incubation times. Include positive controls (e.g., staurosporine for kinase inhibition) .
- Stability testing : Assess compound degradation under assay conditions (e.g., 37°C, 24 hrs) via HPLC. Add antioxidants (e.g., ascorbic acid) if the methylsulfanyl group oxidizes .
- Meta-analysis : Pool data from multiple studies using random-effects models to account for inter-study variability. Report 95% confidence intervals for aggregated IC50 values .
Basic: What protocols ensure the compound’s stability during long-term storage?
Methodological Answer:
- Storage conditions : Store at –20°C in amber vials under argon to prevent oxidation of the methylsulfanyl group. Use desiccants (e.g., silica gel) to avoid hydrolysis .
- Stability monitoring : Perform monthly HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation products (>95% purity threshold) .
Advanced: How can researchers evaluate the compound’s pharmacokinetic properties in preclinical models?
Methodological Answer:
- ADME profiling :
- Absorption : Use Caco-2 cell monolayers to measure permeability (Papp >1×10⁻⁶ cm/s indicates high absorption) .
- Metabolism : Incubate with liver microsomes (human/rat) and monitor metabolite formation via LC-MS/MS. Identify major CYP450 isoforms involved .
- Excretion : Administer radiolabeled compound (³H or ¹⁴C) to rodents and quantify fecal/urinary excretion over 72 hrs .
Basic: What are the critical parameters for validating purity in batch-to-batch consistency?
Methodological Answer:
- Chromatographic methods : Use HPLC with UV detection (λ=254 nm) and a phenyl-hexyl column. Acceptable criteria: retention time ±0.2 min, peak area RSD <2% .
- Elemental analysis : Confirm C, H, N, S content (±0.4% of theoretical values) to detect residual solvents or inorganic impurities .
Advanced: How can the compound’s potential off-target effects be systematically profiled?
Methodological Answer:
- Panel screening : Test against a panel of 50+ receptors/enzymes (e.g., CEREP Diversity Panel) at 10 µM. Prioritize targets with >50% inhibition/activation for follow-up .
- Transcriptomics : Treat primary cells (e.g., hepatocytes) and perform RNA-seq to identify differentially expressed genes. Pathway analysis (e.g., KEGG) reveals off-target pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
